2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-2-4-15(5-3-13)20-6-8-21(9-7-20)16-18-11-14(10-17)12-19-16/h2-5,11-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFDTQEPQPUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile typically involves the reaction of 4-methylphenylpiperazine with a pyrimidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is C16H17N5, with a molecular weight of approximately 283.34 g/mol. The structure includes a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing biological activity through improved receptor binding and pharmacokinetic profiles.
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds containing piperazine derivatives exhibit antidepressant-like effects. Studies have shown that similar piperazine-based compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Antipsychotic Properties
-
Antitumor Activity
- Recent studies have explored the potential of pyrimidine derivatives as anticancer agents. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated efficacy against various cancer cell lines, suggesting a pathway for therapeutic development .
Case Studies
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:
- Pyrimidine Ring Formation : Utilizing cyanoacetic acid or similar substrates under basic conditions to construct the pyrimidine framework.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions, which enhances the compound's biological profile.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights structural analogs and their key properties:
Key Observations :
- Yield : Substituents significantly impact synthetic efficiency. Electron-withdrawing groups (e.g., fluorine in ) improve yields (70%) compared to electron-donating groups (20% for methylphenyl in ).
- Melting Points : Bulkier substituents (e.g., thiazole in ) increase melting points (192–194°C), correlating with crystallinity and stability.
- Functional Groups : The nitrile group (CN) is conserved across analogs, but additional groups (e.g., thiazole in , carboxamide in ) modulate solubility and bioactivity.
Anticancer Activity
- Thiazole Analog (12m) : Acts as a CDK9 inhibitor (IC₅₀ = 12 nM), demonstrating higher potency due to thiazole-mediated kinase binding .
- Fluorophenyl Analog (4d) : Enhanced cytotoxicity (70% yield) attributed to fluorine’s electronegativity improving target affinity .
Pharmacokinetic Properties
Biological Activity
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile, a compound with the molecular formula CHN and a molecular weight of 279.34 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as chikungunya virus (CHIKV), where structure–activity relationship studies identified specific modifications that enhance antiviral efficacy . While specific data on this compound is limited, its structural analogs suggest potential activity against viral pathogens.
Antimicrobial Activity
Pyrimidine derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrated that related compounds exhibit moderate to excellent antimicrobial activity against various bacterial strains . The presence of the piperazine ring often contributes to enhanced biological activity, making this compound a candidate for further investigation in antimicrobial applications.
Synthesis
The synthesis of this compound can be achieved through multiple synthetic routes involving the reaction of appropriate pyrimidine precursors with substituted piperazines. The general synthetic pathway involves:
- Formation of the Pyrimidine Core : Utilizing cyanoacetate derivatives.
- Piperazine Substitution : Reaction with piperazine derivatives under basic conditions.
- Cyclization and Purification : Final steps involve cyclization to form the pyrimidine ring and purification through crystallization or chromatography.
Research Findings
Case Studies
- Antiviral Efficacy : A study on related piperazine-pyrimidine compounds revealed significant antiviral activity against CHIKV, indicating that modifications in the piperazine moiety can enhance efficacy .
- Antimicrobial Screening : Various pyrimidine derivatives were screened for antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves condensation reactions between aromatic aldehydes and urea/thiourea derivatives under acidic/basic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (≥60%) .
- Key Steps :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | H2SO4, 80°C | 45–55 |
| 2 | Cyclization | K2CO3, reflux | 60–70 |
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Techniques :
- NMR (1H/13C): Assigns proton and carbon environments (e.g., piperazine N–CH2 at δ 2.5–3.5 ppm; pyrimidine C≡N at ~110 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ calcd. 320.15, found 320.18) .
- IR : Confirms functional groups (C≡N stretch at ~2200 cm⁻¹; C=O at ~1650 cm⁻¹ if present) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Assays :
- Kinetic Studies : Measure acetylcholinesterase (AChE) inhibition (IC50) using Ellman’s method .
- Antimicrobial Screening : Disk diffusion assays against Gram+/Gram− bacteria (e.g., MIC ≤ 25 µg/mL) .
- Buffer Preparation : Use ammonium acetate (pH 6.5) or PBS for consistent assay conditions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict and validate target interactions for this compound?
- Approach :
- Docking Software : AutoDock Vina or Schrödinger Suite to model binding to AChE (PDB ID 4EY7) .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 values .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Solutions :
- Multi-Technique Cross-Validation : Combine NMR (DEPT-135 for quaternary carbons) with HRMS to resolve ambiguous peaks .
- DFT Calculations : Predict 13C chemical shifts using Gaussian09 (B3LYP/6-31G*) to match experimental data .
Q. How can synthesis be scaled efficiently while maintaining purity (>95%) for in vivo studies?
- Optimization :
- Flow Chemistry : Reduces reaction time (2 hrs vs. 24 hrs batch) and improves reproducibility .
- Automated Purification : Flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column) .
Q. What mechanistic insights explain variable bioactivity across structural analogs?
- Analysis :
- SAR Studies : Electron-withdrawing groups (e.g., –CN) enhance AChE binding by 30% vs. –OCH3 .
- Metabolic Stability : Microsomal assays (e.g., t1/2 = 45 mins in rat liver microsomes) guide lead optimization .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar derivatives?
- Root Causes :
- Reagent Purity : Use ≥99% aldehydes to avoid side reactions (e.g., aldol condensation) .
- Moisture Sensitivity : Piperazine intermediates require anhydrous conditions (e.g., molecular sieves) .
- Mitigation : Replicate reactions under inert atmosphere (N2/Ar) and monitor via TLC .
Synergistic Research Applications
Q. Can this compound be integrated with nanomaterials for enhanced drug delivery?
- Proof of Concept :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
